molecular formula C27H18ClNO5 B12630881 5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone

5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone

Cat. No.: B12630881
M. Wt: 471.9 g/mol
InChI Key: MRXUIMFRHGHKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This spirocyclic tetrone derivative features a complex fused-ring system comprising a furo[3,4-c]pyrrole moiety linked to an indene scaffold via a spiro junction. The substituents at positions 5 and 6—a 3-chloro-4-methylphenyl group and a phenyl group, respectively—impart distinct steric and electronic properties to the molecule.

Properties

Molecular Formula

C27H18ClNO5

Molecular Weight

471.9 g/mol

IUPAC Name

5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone

InChI

InChI=1S/C27H18ClNO5/c1-14-11-12-16(13-19(14)28)29-22(15-7-3-2-4-8-15)20-21(26(33)34-25(20)32)27(29)23(30)17-9-5-6-10-18(17)24(27)31/h2-13,20-22H,1H3

InChI Key

MRXUIMFRHGHKLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C3C(C24C(=O)C5=CC=CC=C5C4=O)C(=O)OC3=O)C6=CC=CC=C6)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Multi-Step Reactions

The synthesis of this compound typically involves multi-step reactions that include:

Key Reaction Steps

  • Cyclization : The initial step often involves the cyclization of a substituted furan with a pyrrole derivative under acidic or basic conditions to form the spirocyclic structure.

  • Functional Group Modifications : Subsequent steps may involve chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the para position relative to the methyl group on the aromatic ring.

  • Final Tetrone Formation : The final step typically involves oxidation processes that convert suitable precursors into the tetrone functional group.

Example Synthetic Route

A proposed synthetic route might look like this:

Step Reaction Type Reagents Conditions
1 Cyclization Furan + Pyrrole Acidic medium
2 Chlorination SOCl₂ or PCl₅ Reflux
3 Oxidation KMnO₄ or CrO₃ Aqueous solution

Research Findings

Recent studies have focused on optimizing these reaction conditions to improve yields and reduce by-products. For instance:

  • Yield Improvement : By adjusting reaction times and temperatures during cyclization, researchers have reported yields exceeding 75% for the spirocyclic intermediate.

  • Purity Analysis : High-performance liquid chromatography (HPLC) has been employed to analyze the purity of synthesized compounds, ensuring that impurities are minimized in the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2’-indene]-1,1’,3,3’-tetrone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2’-indene]-1,1’,3,3’-tetrone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spiro structure can be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2’-indene]-1,1’,3,3’-tetrone involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and two closely related analogs:

Property Target Compound Compound from Compound from
Molecular Formula Likely C₂₈H₁₇ClNO₅ (inferred from substituents) C₂₇H₁₅ClF₃NO₅ C₂₈H₂₀ClNO₆
Molecular Weight ~500–510 g/mol (estimated) 525.863 g/mol 501.9145 g/mol
Key Substituents 5-(3-chloro-4-methylphenyl), 6-phenyl 3-(2-chlorophenyl), 5-[2-(trifluoromethyl)phenyl] 5-(3-chloro-2-methoxyphenyl), 1-(3-methylphenyl)
Stereochemistry Undefined in evidence (assumed chiral centers at spiro junction) Three defined stereocenters: (3S,3aR,6aR) Undefined stereochemistry
Functional Groups Tetrone (four ketones), chloro, methyl, phenyl Tetrone, chloro, trifluoromethyl Tetrone, chloro, methoxy, methyl
Polarity/Reactivity High polarity (tetrone), moderate lipophilicity (methyl/chloro) Enhanced lipophilicity (trifluoromethyl), electron-withdrawing effects Moderate polarity (methoxy), increased steric bulk (methylphenyl)

Structural and Functional Insights

Substituent Effects: The trifluoromethyl group in the compound significantly increases lipophilicity and metabolic stability compared to the target compound’s methyl group .

Stereochemical Complexity :

  • The (3S,3aR,6aR) configuration in ’s compound highlights the role of stereochemistry in modulating molecular interactions, such as binding to biological targets or crystallinity .

NMR Profile Differences :

  • Analogous to ’s findings, substituent positions (e.g., chloro vs. trifluoromethyl) alter chemical shifts in specific regions (e.g., aromatic protons), enabling structural differentiation via NMR .

Biological Activity

5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone is a complex organic compound notable for its unique spiro structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H18ClNO6C_{27}H_{18}ClNO_6 with a molecular weight of approximately 429.87 g/mol. Its structure integrates a furo[3,4-c]pyrrole moiety with an indene system, characterized by the presence of both chloro and methyl substituents on the aromatic ring. This configuration contributes to its chemical reactivity and biological interactions.

The biological activity of 5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The compound may modulate enzymatic activities or receptor functions, leading to diverse pharmacological effects.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. The following table summarizes some key findings related to the biological activity of this compound and its analogs:

Compound Biological Activity Mechanism
5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetroneAntitumor activityInhibition of cancer cell proliferation
1-Phenylspiro[3a,6a-dihydrofuro[3,4-c]pyrrole]Antitumor activityInduction of apoptosis in cancer cells
5-(Chlorophenyl)-furo[2,3-b]pyrroleAntimicrobial propertiesDisruption of bacterial cell membranes
2-Methylfuro[2,3-b]pyrroleNeuroprotective effectsModulation of neuroinflammatory pathways

Case Studies

Several studies have investigated the biological effects of spiro compounds similar to 5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone:

  • Antitumor Activity : A study demonstrated that spiro compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions with cellular pathways were elucidated using in vitro assays.
  • Antimicrobial Properties : Research indicated that certain spiro compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membrane integrity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.